2-tert-Butyl-4-hydroxyanisole-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-4-hydroxyanisole-d3 is a deuterium-labeled derivative of 3-tert-Butyl-4-methoxyphenol. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its stable isotopic labeling which aids in various analytical applications .
Mechanism of Action
Target of Action
2-tert-Butyl-4-hydroxyanisole-d3, also known as deuterium labeled 3-tert-Butyl-4-methoxyphenol , is a synthetic compound with antioxidant properties . It primarily targets free radicals in the body, acting as a scavenger to stabilize them .
Mode of Action
The compound’s mode of action involves the stabilization of free radicals. The conjugated aromatic ring of this compound is able to interact with free radicals, sequestering them and preventing further free radical reactions . This action is crucial in preventing oxidative stress, which can lead to cell damage and various diseases.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidative stress pathway. By acting as a free radical scavenger, it helps maintain the balance of reactive oxygen species (ROS) in the body . Additionally, it has been found to induce phase II enzymes, increasing levels of glutathione and glutathione-S-transferase , which play a key role in the body’s detoxification process.
Pharmacokinetics
It is known that the incorporation of stable heavy isotopes of hydrogen (deuterium) into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . Deuteration can alter the metabolic stability, half-life, and bioavailability of the drug .
Result of Action
The primary result of the action of this compound is the reduction of oxidative stress in the body. By scavenging free radicals, it prevents cellular damage that can lead to various diseases . Additionally, it has been found to promote adipogenesis in vitro and induce white adipose tissue development in vivo , suggesting a potential obesogenic activity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is commonly used as a food additive, and its effects can be influenced by the presence of other compounds in the food . Furthermore, it is insoluble in water but freely soluble in ethanol, methanol, propylene glycol, and soluble in fats and oils , which can affect its distribution and action in the body.
Biochemical Analysis
Biochemical Properties
2-tert-Butyl-4-hydroxyanisole-d3 is known to interact with various enzymes and proteins. It acts as a phase II enzyme inducer, increasing levels of glutathione and glutathione-S-transferase . The conjugated aromatic ring of this compound is able to stabilize free radicals, sequestering them .
Cellular Effects
The effects of this compound on cells are diverse. It has been found to inhibit the neoplastic effects of a wide variety of chemical carcinogens . In particular, it has been shown to induce intracellular oleic acid (OA) uptake and triglyceride accumulation in HepG2 cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is known to stabilize free radicals, preventing further free radical reactions . It also induces the activity of phase II enzymes, which play a crucial role in the detoxification of xenobiotics .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change. For instance, it has been found to cause papillomas and squamous cell carcinomas of the forestomach in rats and Syrian golden hamsters when administered in high doses as part of their diet .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses have been found to cause papillomas and squamous cell carcinomas of the forestomach in rats and Syrian golden hamsters .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to induce the activity of phase II enzymes, which play a crucial role in the detoxification of xenobiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-tert-Butyl-4-hydroxyanisole-d3 is synthesized by incorporating deuterium into 3-tert-Butyl-4-methoxyphenol. The process involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction typically occurs under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The compound is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-4-hydroxyanisole-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under acidic or basic conditions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols
Scientific Research Applications
2-tert-Butyl-4-hydroxyanisole-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in drug development to study pharmacokinetics and metabolic pathways.
Industry: Applied in quality control and analytical testing to ensure the purity and consistency of products.
Comparison with Similar Compounds
Similar Compounds
Butylated Hydroxyanisole (BHA): A mixture of 2-tert-Butyl-4-hydroxyanisole and 3-tert-Butyl-4-hydroxyanisole.
Butylated Hydroxytoluene (BHT): Another synthetic antioxidant with similar properties.
Uniqueness
2-tert-Butyl-4-hydroxyanisole-d3 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium allows for more precise tracking and quantification in various studies, making it a valuable tool in scientific research .
Properties
IUPAC Name |
3-tert-butyl-4-(trideuteriomethoxy)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7,12H,1-4H3/i4D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOYOUMVYICGCA-GKOSEXJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.